An In-Depth Technical Guide to tert-Butyl 3,5-dioxopiperidine-1-carboxylate: A Core Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl 3,5-dioxopiperidine-1-carboxylate: A Core Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 3,5-dioxopiperidine-1-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its strategic use in the synthesis of complex molecular architectures.
Introduction: The Strategic Value of the N-Boc-3,5-dioxopiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. The introduction of carbonyl groups at the 3- and 5-positions creates a unique chemical entity: tert-butyl 3,5-dioxopiperidine-1-carboxylate (commonly referred to as N-Boc-3,5-piperidinedione). This molecule is not merely another piperidine derivative; it is a carefully designed synthetic intermediate with three key features that make it exceptionally valuable:
-
A Nucleophilic Center: The C4 methylene bridge, situated between two electron-withdrawing carbonyl groups, possesses acidic protons. Upon deprotonation, it becomes a soft nucleophile (an enolate), primed for precise C-C bond formation.
-
Latent Functionality: The two ketone functionalities can be differentially modified or used to direct the stereochemistry of subsequent transformations, such as diastereoselective reductions.
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions (e.g., basic, nucleophilic, reductive). Crucially, it can be cleanly removed under acidic conditions without affecting most other functional groups, allowing for late-stage diversification.
This combination of features enables chemists to employ this scaffold in complex synthetic campaigns, particularly those targeting novel agents for central nervous system (CNS) disorders and other challenging therapeutic areas.[1]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The following section details the key identifiers and analytical data for tert-butyl 3,5-dioxopiperidine-1-carboxylate.
Core Chemical Properties
A summary of the fundamental chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 396731-40-1 | [2] |
| Molecular Formula | C₁₀H₁₅NO₄ | [2] |
| Molecular Weight | 213.23 g/mol | [2] |
| IUPAC Name | tert-butyl 3,5-dioxopiperidine-1-carboxylate | [2] |
| Synonyms | N-Boc-3,5-dioxopiperidine, N-Boc-3,5-piperidinedione | [2] |
| Physical Form | Solid | |
| Storage | Room temperature, keep dry. For long-term storage, refrigeration is recommended. | [1] |
| Predicted XLogP3-AA | 0.7 | [2] |
Note: An experimental melting point for this compound is not widely reported in the primary literature or major chemical databases.
Spectroscopic Characterization
Mass Spectrometry (Predicted): Electrospray ionization (ESI) would be the preferred method. The predicted adducts provide clear markers for identification.
| Adduct | Predicted m/z |
| [M+H]⁺ | 214.1074 |
| [M+Na]⁺ | 236.0893 |
| [M+K]⁺ | 252.0633 |
| [M-H]⁻ | 212.0928 |
| Data predicted and available from PubChem.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the symmetry of the molecule, a relatively simple NMR spectrum is expected. We can infer the likely chemical shifts by examining the reported data for the constitutional isomer, tert-butyl 2,4-dioxopiperidine-1-carboxylate , which has been thoroughly characterized.[4]
-
¹H NMR (Reference Isomer: tert-butyl 2,4-dioxopiperidine-1-carboxylate in CDCl₃): δ 4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), 1.55 (s, 9H).[4]
-
Expected ¹H NMR for tert-Butyl 3,5-dioxopiperidine-1-carboxylate:
-
Boc Group: A sharp singlet around δ 1.5 ppm integrating to 9H.
-
Piperidine Ring Protons: The molecule's symmetry (a plane of symmetry through the N and C4 atoms) would simplify the spectrum. We would expect two distinct signals. The protons at C2 and C6 would likely appear as a singlet or a narrow multiplet, and the active methylene protons at C4 would also appear as a singlet. The exact chemical shifts would depend on the solvent and keto-enol tautomerism, but one would anticipate signals in the δ 3.5-4.5 ppm range for the C2/C6 protons and δ 3.0-3.8 ppm for the C4 protons.
-
-
Expected ¹³C NMR:
-
Boc Group: Two signals, one for the quaternary carbon around δ 80-82 ppm and one for the methyl carbons around δ 28 ppm .
-
Carbonyls: A signal for the Boc carbonyl around δ 154-156 ppm and a signal for the ketone carbonyls (C3/C5) around δ 200-205 ppm .
-
Piperidine Ring Carbons: Signals for the C2/C6 carbons and the C4 carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong carbonyl stretching frequencies.
-
Expected Key Absorptions:
-
~1730-1750 cm⁻¹: Ketone (C=O) stretch.
-
~1690-1710 cm⁻¹: Carbamate (Boc C=O) stretch.
-
~2850-3000 cm⁻¹: C-H stretching from the alkyl groups.
-
Synthesis and Purification
The most logical and robust method for preparing tert-butyl 3,5-dioxopiperidine-1-carboxylate is via an intramolecular Dieckmann condensation. This strategy builds upon well-established protocols for creating cyclic β-keto esters and related structures.[5]
Proposed Synthetic Pathway
The synthesis begins with the preparation of the acyclic diester precursor, followed by a base-mediated cyclization.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established Dieckmann condensation procedures. Researchers should perform initial small-scale trials to optimize conditions.
Step 1: Synthesis of Diethyl N-(tert-butoxycarbonyl)iminodiacetate
-
To a stirred solution of N-Boc-iminodiacetic acid (1.0 eq) in absolute ethanol (approx. 0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diester, which can often be used in the next step without further purification.
Step 2: Dieckmann Condensation and Decarboxylation
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add dry toluene.
-
Add sodium ethoxide (1.1 eq) to the toluene and heat the suspension to reflux.
-
Slowly add a solution of Diethyl N-(tert-butoxycarbonyl)iminodiacetate (1.0 eq) in dry toluene via a dropping funnel over 1-2 hours.
-
Continue to heat at reflux for an additional 2-4 hours after the addition is complete. The reaction progress can be monitored by quenching an aliquot and analyzing by TLC/LC-MS.
-
Cool the reaction mixture to 0 °C and slowly add aqueous hydrochloric acid (e.g., 3 M) to quench the reaction and initiate hydrolysis/decarboxylation.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decarboxylation.
-
Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate (2x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Reactivity and Synthetic Applications
The synthetic utility of N-Boc-3,5-piperidinedione stems directly from the reactivity of its active methylene C4 position.
C4-Alkylation: A Gateway to Substituted Piperidines
The most powerful transformation of this scaffold is the regioselective alkylation at the C4 position. The principles governing this reaction have been expertly demonstrated on the related 2,4-dioxo isomer, and the same logic applies here.[6] Deprotonation with a suitable base generates a stabilized enolate, which can then react with a variety of electrophiles.
Caption: General workflow for the C4-alkylation reaction.
Experimental Causality:
-
Choice of Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to fully deprotonate the C4 position without competing addition to the carbonyls.
-
Counterion Effect: As demonstrated in related systems, the choice of counterion (e.g., Li⁺, Na⁺, K⁺) can influence the regioselectivity (C- vs. O-alkylation) and reactivity of the enolate. Lithium ions, for example, are known to chelate with the dicarbonyl system, which can favor C-alkylation.[6]
-
Electrophiles: This reaction is robust and compatible with a wide range of electrophiles, including primary and secondary alkyl halides, benzyl halides, and allylic halides. This allows for the introduction of diverse side chains at the C4 position.
Deprotection and Further Functionalization
Following C4-functionalization, the Boc group can be efficiently removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. This unmasks the secondary amine, which can then participate in a host of subsequent reactions:
-
Reductive amination
-
Amide bond formation
-
N-arylation or N-alkylation reactions
Application in Complex Molecule Synthesis
While specific examples starting from the 3,5-dioxo isomer are not prevalent in publicly accessible literature, the strategic value of the N-Boc-piperidone scaffold is well-documented in patent literature for the synthesis of high-value pharmaceutical targets. For instance, related structures like (S)-N-Boc-3-hydroxypiperidine are key intermediates in the synthesis of the Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[7] This underscores the role of such scaffolds in building complex, stereodefined molecules for oncology and immunology.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. tert-Butyl 3,5-dioxopiperidine-1-carboxylate possesses known hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
-
If there is a risk of generating significant dust, a respirator may be necessary.
-
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper chemical waste disposal.
Conclusion
tert-Butyl 3,5-dioxopiperidine-1-carboxylate is a versatile and strategically important building block in modern organic synthesis and drug discovery. Its unique combination of a Boc-protected nitrogen, dual carbonyl functionality, and an activatable C4 methylene position provides a robust platform for constructing diverse and complex piperidine-containing molecules. While some experimental data remains to be published in peer-reviewed literature, its chemical logic, informed by well-understood reactivity principles and the utility of its isomers, solidifies its place as a valuable tool for medicinal chemists aiming to access novel chemical space.
References
-
Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (n.d.). Accessed January 9, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 9, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. Accessed January 9, 2026, from [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Accessed January 9, 2026, from [Link]
-
Google Patents. (n.d.). Patent Application Publication No.: US 2015/0259354 A1. Accessed January 9, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Accessed January 9, 2026, from [Link]
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Accessed January 9, 2026, from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3,5-dioxopiperidine-1-carboxylate (C10H15NO4). Accessed January 9, 2026, from [Link]
-
Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(15), 2333-2338. Accessed January 9, 2026, from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Accessed January 9, 2026, from [Link]
-
MySkinRecipes. (n.d.). Tert-Butyl 3,5-Dioxopiperidine-1-Carboxylate. Accessed January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Accessed January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Dieckmann Condensation. Accessed January 9, 2026, from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Accessed January 9, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 9, 2026, from [Link]
-
Knight Chemicals Online. (n.d.). tert-butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)methyl)azetidine-1-carboxylate. Accessed January 9, 2026, from [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. National Center for Biotechnology Information. Accessed January 9, 2026, from [Link]
-
MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Accessed January 9, 2026, from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Accessed January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Accessed January 9, 2026, from [Link]
-
National Institutes of Health. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Accessed January 9, 2026, from [Link]
Sources
- 1. Tert-Butyl 3,5-Dioxopiperidine-1-Carboxylate [myskinrecipes.com]
- 2. tert-Butyl 3,5-dioxopiperidine-1-carboxylate | C10H15NO4 | CID 21942204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Tert-butyl 3,5-dioxopiperidine-1-carboxylate (C10H15NO4) [pubchemlite.lcsb.uni.lu]
- 4. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
